molecular formula C11H16FN B15272516 2-fluoro-N-(pentan-3-yl)aniline

2-fluoro-N-(pentan-3-yl)aniline

Cat. No.: B15272516
M. Wt: 181.25 g/mol
InChI Key: ACRZEPCAFBUIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C11H16FN. It belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to a benzene ring. The compound is notable for its fluorine atom substitution, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pentan-3-yl)aniline typically involves the reaction of 2-fluoroaniline with a suitable alkylating agent. One common method is the alkylation of 2-fluoroaniline with 3-pentanone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives .

Scientific Research Applications

2-fluoro-N-(pentan-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(pentan-3-yl)aniline is unique due to the presence of both the fluorine atom and the pentan-3-yl group. This combination can enhance its chemical stability, reactivity, and biological activity compared to its non-fluorinated or non-alkylated counterparts .

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

2-fluoro-N-pentan-3-ylaniline

InChI

InChI=1S/C11H16FN/c1-3-9(4-2)13-11-8-6-5-7-10(11)12/h5-9,13H,3-4H2,1-2H3

InChI Key

ACRZEPCAFBUIKC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC=CC=C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.